molecular formula C18H17N3O2S B12484064 N-(4-methoxyphenyl)-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-4-amine

N-(4-methoxyphenyl)-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-4-amine

Cat. No.: B12484064
M. Wt: 339.4 g/mol
InChI Key: NCUNMODUTMUUSV-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-4-amine is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of methoxyphenyl and sulfanyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyaniline and 4-methoxybenzenethiol as the primary starting materials.

    Formation of Intermediate: The initial step involves the reaction of 4-methoxyaniline with a suitable pyrimidine precursor under controlled conditions to form an intermediate compound.

    Introduction of Sulfanyl Group: The intermediate is then reacted with 4-methoxybenzenethiol in the presence of a catalyst to introduce the sulfanyl group, resulting in the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and conditions such as elevated temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(4-methoxyphenyl)-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(4-methoxyphenyl)naphthalen-2-amine: This compound shares structural similarities with N-(4-methoxyphenyl)-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-4-amine and is used in similar applications.

    4-Methylphenethylamine:

Uniqueness

This compound is unique due to its specific combination of methoxyphenyl and sulfanyl groups attached to a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-6-(4-methoxyphenyl)sulfanylpyrimidin-4-amine

InChI

InChI=1S/C18H17N3O2S/c1-22-14-5-3-13(4-6-14)21-17-11-18(20-12-19-17)24-16-9-7-15(23-2)8-10-16/h3-12H,1-2H3,(H,19,20,21)

InChI Key

NCUNMODUTMUUSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=NC=N2)SC3=CC=C(C=C3)OC

solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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